8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an aminophenyl group, a butyl chain, and two methyl groups attached to the imidazo[2,1-f]purine core
Preparation Methods
The synthesis of 8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with butyl isocyanate in the presence of a base can lead to the formation of the desired imidazo[2,1-f]purine core. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. For example, oxidation with potassium permanganate can convert the butyl chain into a carboxylic acid group.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-f]purine core or the attached substituents. Sodium borohydride is commonly used for reducing carbonyl groups to alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, nucleophilic substitution with halides can introduce halogen atoms into the compound, potentially altering its reactivity and properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications across different fields:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for designing new materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features may allow it to interact with specific biological targets, providing insights into their functions.
Medicine: The compound’s potential as a drug candidate is of significant interest. Its ability to interact with biological targets suggests possible applications in developing new therapeutics for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways .
The molecular targets of this compound include proteins and enzymes that play crucial roles in cellular processes. By binding to these targets, the compound can alter their function, leading to changes in cellular behavior. This mechanism of action is particularly relevant in the context of developing new drugs, as it provides a basis for understanding how the compound exerts its effects.
Comparison with Similar Compounds
8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other imidazo[2,1-f]purine derivatives with different substituents.
Similar Compounds: Examples of similar compounds include 8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and 8-(2-aminophenyl)-3-butyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds share the imidazo[2,1-f]purine core but differ in the nature and position of the substituents.
Uniqueness: The presence of the butyl chain and the specific arrangement of the substituents in this compound confer unique properties to the compound. These structural features may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-5-10-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-9-7-6-8-13(14)20/h6-9,11H,4-5,10,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIZUVSDOLNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.